4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid
Description
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a tert-butyl group, a chlorobenzyl group, and a sulfanyl group attached to a butanoic acid backbone
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCQMNQXSYVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride to introduce the tert-butyl groupThe final step involves the formation of the sulfanyl group and the attachment of the butanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with cellular membranes and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but lacking the sulfanyl and chlorobenzyl groups.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a boronic acid moiety, used in cross-coupling reactions.
4-(Bromomethyl)phenylboronic acid: Similar structure but with a bromomethyl group instead of a chlorobenzyl group .
Uniqueness
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfanyl group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds .
Biological Activity
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid (CAS No. 303090-93-9) is a complex organic compound notable for its unique molecular structure, which includes a tert-butyl group and a chlorobenzyl sulfanyl moiety. The molecular formula is C21H23ClO3S, with a molecular weight of approximately 390.92 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials such as tert-butylphenyl and chlorobenzyl components. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Following synthesis, purification techniques such as recrystallization or chromatography are employed to ensure high purity levels.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, including:
- Anticancer Properties : Initial in vitro studies indicate potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some reports hint at effectiveness against specific bacterial strains.
Further research is necessary to elucidate the mechanisms of action and therapeutic potential of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl and chlorobenzyl sulfanyl groups may influence its reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds can provide insights into its pharmacological profile.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid | C21H22BrClO3S | Contains bromine instead of tert-butyl; studied for similar biological activities. |
| 4-[4-(Isopropyl)phenyl]-2-[(3-fluorobenzyl)sulfanyl]-4-oxobutanoic acid | C21H22FClO3S | Features an isopropyl group; potential variations in biological activity due to different substituents. |
| 3-[3-(Tert-butyl)phenyl]-2-[(2-nitrobenzyl)sulfanyl]-3-oxopropanoic acid | C20H22N2O3S | Contains a nitro group; may exhibit different pharmacological properties compared to the target compound. |
Case Studies
- Cytotoxicity Studies : In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency against certain types of cancer cells.
- Anti-inflammatory Mechanisms : Research investigating the anti-inflammatory properties showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in treating inflammatory conditions.
- Antimicrobial Efficacy : Preliminary tests against Gram-positive and Gram-negative bacteria demonstrated moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Michael-type addition of thioglycolic acid derivatives to (E)-4-aryl-4-oxo-2-butenoic acids. For example, Friedel-Crafts acylation using maleic anhydride generates the α,β-unsaturated ketone intermediate, followed by nucleophilic thiol addition (e.g., 4-chlorobenzyl thiol) under basic conditions (pH 8–9) .
- Key Variables :
- Temperature: Elevated temperatures (>60°C) improve reaction kinetics but may promote side reactions like oxidation.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Yield Optimization: Typical yields range from 55–75%, with purity confirmed via HPLC (>95%) .
Q. How is the structural configuration of the compound validated, particularly stereochemistry at the sulfanyl-substituted carbon?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone precursor .
- NMR Spectroscopy : H NMR shows distinct doublets for the sulfanyl-proton (δ 3.8–4.2 ppm, J = 8–10 Hz) and tert-butyl group (δ 1.3 ppm, singlet). C NMR confirms the carbonyl at δ 195–200 ppm .
- Chiral HPLC : Required to separate enantiomers if the synthesis produces a racemic mixture (common in Michael additions) .
Q. What are the primary reactivity trends of the sulfanyl and oxobutanoic acid moieties?
- Sulfanyl Group : Undergoes oxidation to sulfoxides/sulfones with HO or mCPBA, or nucleophilic substitution (e.g., alkylation with iodomethane) .
- Oxobutanoic Acid : The ketone is susceptible to reduction (e.g., NaBH yields secondary alcohol) or condensation with amines to form Schiff bases .
- Safety Note : Thiol byproducts (e.g., HS) require scrubbing systems due to toxicity .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what chiral separation methods are effective?
- Chiral Resolution :
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) followed by recrystallization .
- Kinetic Resolution : Lipase-catalyzed acetylation of the alcohol intermediate selectively modifies one enantiomer .
Q. What strategies are used to evaluate the compound’s enzyme inhibition potential, particularly against kynurenine-3-hydroxylase (KMO) or cyclooxygenase (COX)?
- Assay Design :
- KMO Inhibition : Monitor NADPH consumption spectrophotometrically (340 nm) in recombinant enzyme assays. IC values <10 μM indicate high potency .
- COX-2 Selectivity : Use ELISA kits to measure prostaglandin E (PGE) production in LPS-stimulated macrophages.
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Studies :
- Thermal Degradation : TGA/DSC reveals decomposition onset at 180°C.
- Hydrolytic Stability : At pH 7.4 (37°C), the sulfanyl group remains intact for >48 hours, but acidic conditions (pH <3) promote ketone hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
